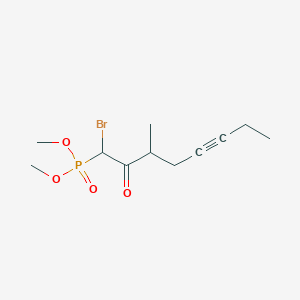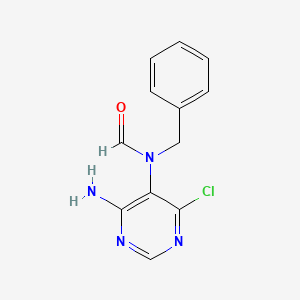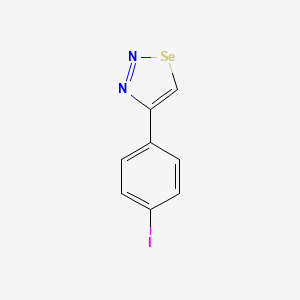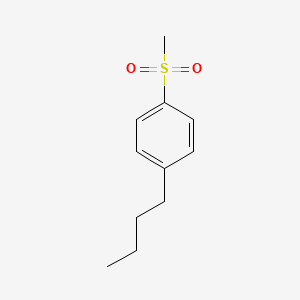![molecular formula C37H60O2 B14370549 1,1'-Methylenebis[2-(dodecyloxy)benzene] CAS No. 90449-24-4](/img/structure/B14370549.png)
1,1'-Methylenebis[2-(dodecyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[2-(dodecyloxy)benzene]: is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a dodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenebis[2-(dodecyloxy)benzene] typically involves the reaction of 2-(dodecyloxy)benzene with formaldehyde under acidic or basic conditions to form the methylene bridge. The reaction can be carried out using different catalysts and solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-purity starting materials and controlled reaction conditions is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenebis[2-(dodecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonic acid groups.
Scientific Research Applications
1,1’-Methylenebis[2-(dodecyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of membrane dynamics due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[2-(dodecyloxy)benzene] involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The dodecyloxy groups provide hydrophobic interactions, while the benzene rings can participate in π-π stacking and other aromatic interactions. These properties make it useful in various applications, including as a surfactant and in the formation of micelles.
Comparison with Similar Compounds
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-methylbenzene]
- 1,1’-Methylenebis[4-isocyanatobenzene]
Comparison: 1,1’-Methylenebis[2-(dodecyloxy)benzene] is unique due to its long dodecyloxy chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, unlike its shorter-chain or non-alkoxy counterparts.
Properties
CAS No. |
90449-24-4 |
|---|---|
Molecular Formula |
C37H60O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
1-dodecoxy-2-[(2-dodecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-25-31-38-36-29-23-21-27-34(36)33-35-28-22-24-30-37(35)39-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-33H2,1-2H3 |
InChI Key |
MDSMAEBYZDQVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

